6-(Pentylcarbamoyl)pyridine-2-carboxylic acid
Overview
Description
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for various applications, including drug development, organic synthesis, and molecular biology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with pentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or other high-throughput purification methods to ensure the product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid is widely used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It is used in molecular biology studies to understand the interactions between different biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds share a similar pyridine ring structure but differ in the position and nature of their substituents. The unique pentylcarbamoyl group in this compound provides distinct properties and reactivity, making it suitable for specific applications that other pyridinecarboxylic acids may not be able to achieve .
Biological Activity
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, a derivative of pyridine-2-carboxylic acid, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, which are critical for its applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a pentylcarbamoyl group and a carboxylic acid moiety, contributing to its unique biological properties.
Antimicrobial Properties
Research indicates that derivatives of pyridine-2-carboxylic acids exhibit significant antimicrobial activity. A study demonstrated that compounds related to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Caspase activation |
MCF-7 | 15.0 | Induction of apoptosis |
Neuroprotective Effects
Pyridine derivatives, including this compound, have shown neuroprotective effects in models of neurodegenerative diseases. A study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways related to cell growth and apoptosis.
- Chelation Properties : Some studies suggest that the compound may act as a chelator for metal ions, influencing enzymatic activities that depend on metal cofactors .
Study on Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Study on Anticancer Activity
In another study focused on cancer therapy, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed a dose-dependent response in cell viability, with notable morphological changes indicative of apoptosis at higher concentrations .
Properties
IUPAC Name |
6-(pentylcarbamoyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMNPDLGMCDVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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